molecular formula C15H16N2 B1311403 (9-Ethylcarbazol-3-yl)methanamine CAS No. 322724-26-5

(9-Ethylcarbazol-3-yl)methanamine

Cat. No.: B1311403
CAS No.: 322724-26-5
M. Wt: 224.3 g/mol
InChI Key: ZBQDOOFHOCKVEX-UHFFFAOYSA-N
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Description

(9-Ethylcarbazol-3-yl)methanamine is a chemical compound with the molecular formula C15H17N2. It is known for its applications in various fields of research and industry, including materials science, biomedical materials, electronic materials, and energy materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Ethylcarbazol-3-yl)methanamine typically involves the reaction of 9-ethylcarbazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(9-Ethylcarbazol-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted carbazole derivatives.

Scientific Research Applications

(9-Ethylcarbazol-3-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials for electronics and energy storage.

Mechanism of Action

The mechanism of action of (9-Ethylcarbazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: A parent compound with similar structural features but lacking the ethyl and methanamine groups.

    9-Methylcarbazole: Similar to (9-Ethylcarbazol-3-yl)methanamine but with a methyl group instead of an ethyl group.

    3-Aminocarbazole: Similar structure but with an amino group at the 3-position instead of the methanamine group.

Uniqueness

This compound is unique due to the presence of both the ethyl and methanamine groups, which confer specific chemical and biological properties. These modifications can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(9-ethylcarbazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQDOOFHOCKVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449281
Record name (9-ethylcarbazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322724-26-5
Record name (9-ethylcarbazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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